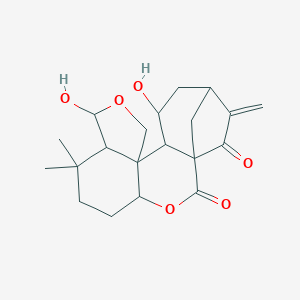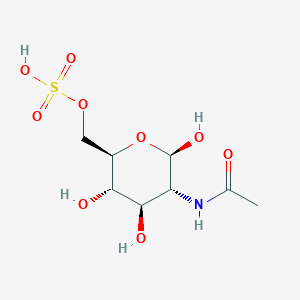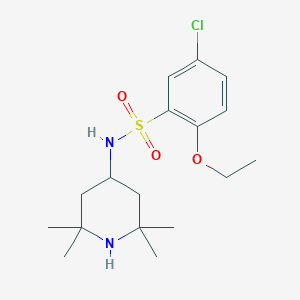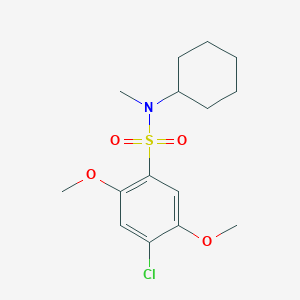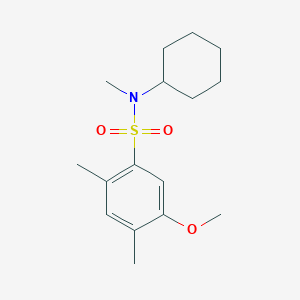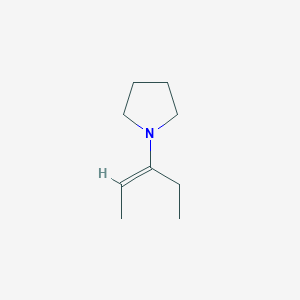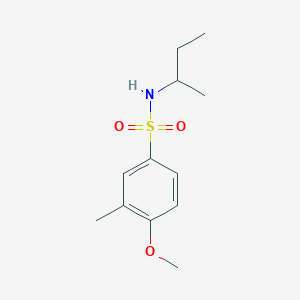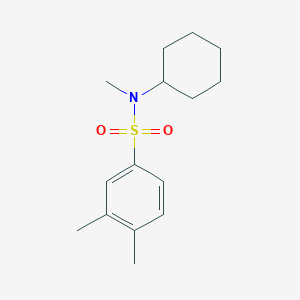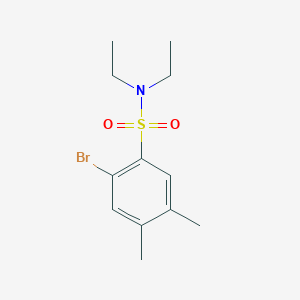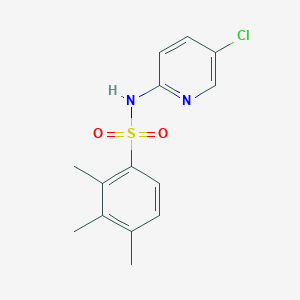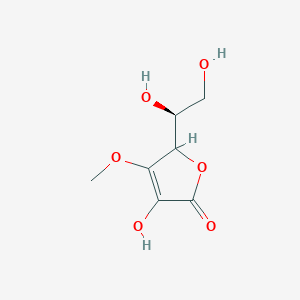
3-O-Methylascorbic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-O-Methylascorbic acid, also known as Ester-C, is a water-soluble vitamin C derivative that has been widely researched for its potential health benefits. Unlike traditional vitamin C, which can cause gastrointestinal discomfort and has a short half-life, 3-O-Methylascorbic acid has been shown to have improved bioavailability and longer-lasting effects.
Mecanismo De Acción
The mechanism of action of 3-O-Methylascorbic acid is believed to be similar to that of traditional vitamin C. Both compounds are antioxidants that can neutralize free radicals and protect against oxidative stress. However, 3-O-Methylascorbic acid has been shown to have improved stability and bioavailability, which could make it a more effective antioxidant than traditional vitamin C.
Biochemical and Physiological Effects:
Studies have shown that 3-O-Methylascorbic acid may have a range of biochemical and physiological effects. For example, it has been suggested that this compound may help to improve skin hydration and reduce the appearance of fine lines and wrinkles. Additionally, it has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory skin conditions. Other potential benefits of 3-O-Methylascorbic acid include enhanced immune function, improved wound healing, and protection against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-O-Methylascorbic acid in lab experiments is its improved stability and bioavailability. This can make it easier to work with and more effective than traditional vitamin C. However, there are also some limitations to using this compound. For example, it may be more expensive than traditional vitamin C, and there may be fewer suppliers available. Additionally, some researchers may prefer to use traditional vitamin C due to its long history of use and well-established safety profile.
Direcciones Futuras
There are many potential future directions for research on 3-O-Methylascorbic acid. Some of the areas that could be explored include its role in skin health, immune function, and oxidative stress. Additionally, it may be interesting to investigate the potential use of this compound in the treatment of inflammatory conditions, such as arthritis or inflammatory bowel disease. Finally, further research could be done to explore the safety and efficacy of 3-O-Methylascorbic acid in different populations, such as children or the elderly.
Conclusion:
In conclusion, 3-O-Methylascorbic acid is a promising compound that has been shown to have a range of potential health benefits. Its improved stability and bioavailability make it an attractive alternative to traditional vitamin C, and it has been the subject of numerous scientific studies. While there are some limitations to using this compound, such as cost and availability, there are many potential future directions for research in this area. Overall, 3-O-Methylascorbic acid is a compound that is worthy of continued scientific investigation.
Métodos De Síntesis
3-O-Methylascorbic acid is typically synthesized through the esterification of ascorbic acid with methanol. This process involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the reaction. The resulting product is a stable, non-acidic form of vitamin C that can be easily incorporated into various formulations.
Aplicaciones Científicas De Investigación
3-O-Methylascorbic acid has been the subject of numerous scientific studies, with research focusing on its potential health benefits. Some of the areas of research include its role in skin health, immune function, and oxidative stress. Studies have shown that 3-O-Methylascorbic acid may have antioxidant and anti-inflammatory properties, which could make it a useful ingredient in skincare products. Additionally, it has been suggested that 3-O-Methylascorbic acid may help to enhance immune function and protect against oxidative stress.
Propiedades
Número CAS |
13443-57-7 |
|---|---|
Nombre del producto |
3-O-Methylascorbic acid |
Fórmula molecular |
C7H10O6 |
Peso molecular |
190.15 g/mol |
Nombre IUPAC |
2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-3-methoxy-2H-furan-5-one |
InChI |
InChI=1S/C7H10O6/c1-12-6-4(10)7(11)13-5(6)3(9)2-8/h3,5,8-10H,2H2,1H3/t3-,5?/m0/s1 |
Clave InChI |
HFSCYDMAVALOIA-WWLRPLJCSA-N |
SMILES isomérico |
COC1=C(C(=O)OC1[C@H](CO)O)O |
SMILES |
COC1=C(C(=O)OC1C(CO)O)O |
SMILES canónico |
COC1=C(C(=O)OC1C(CO)O)O |
Sinónimos |
3-O-methyl-L-ascorbic acid 3-O-methylascorbic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



